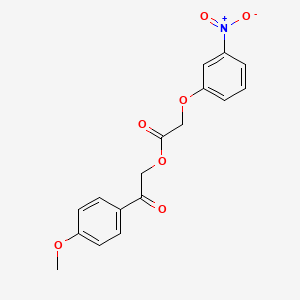![molecular formula C16H10N4O5 B14218824 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 561307-93-5](/img/structure/B14218824.png)
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system linked to a hydrazone moiety, which is further substituted with a 3,5-dinitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 3,5-dinitrophenylhydrazine and naphthalen-2-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. Hydrochloric acid is often used as a catalyst to facilitate the reaction, which proceeds efficiently to yield the desired hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Conversion to amino-naphthalenone derivatives.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of sensors for detecting heavy metals and other analytes.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity. The exact molecular pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Uniqueness
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the naphthalene ring and the 3,5-dinitrophenyl group distinguishes it from other hydrazone derivatives, offering distinct advantages in various applications.
Propiedades
Número CAS |
561307-93-5 |
|---|---|
Fórmula molecular |
C16H10N4O5 |
Peso molecular |
338.27 g/mol |
Nombre IUPAC |
1-[(3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-15-6-5-10-3-1-2-4-14(10)16(15)18-17-11-7-12(19(22)23)9-13(8-11)20(24)25/h1-9,21H |
Clave InChI |
XJNZKJMLKVEGGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
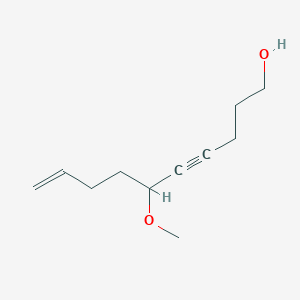
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
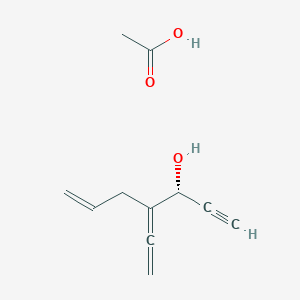
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
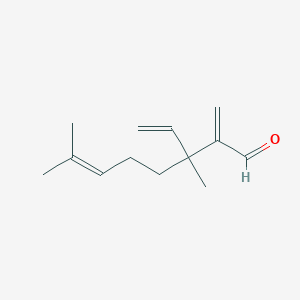
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)

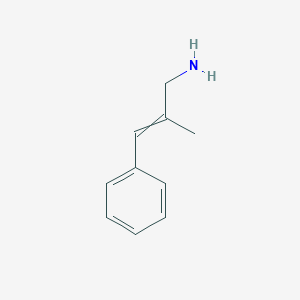
![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
